2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
Description
2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid is a fluorinated acetic acid derivative featuring a 2-fluorophenyl carbamoyl group attached via a sulfanyl (-S-) bridge. Its structure combines a carboxylic acid moiety with a thioether linkage, which may enhance its capacity for hydrogen bonding and metal coordination. Fluorine substitution at the ortho position of the phenyl ring may confer unique electronic and steric properties, influencing solubility, metabolic stability, and receptor binding compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3S/c11-7-3-1-2-4-8(7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUAYANJBVLYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid typically involves the reaction of 2-fluoroaniline with chloroacetic acid in the presence of a base to form the intermediate 2-(2-fluoroanilino)acetic acid. This intermediate is then reacted with thioglycolic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in halogen substitution patterns, sulfanyl/sulfonyl groups, and carbamoyl modifications. Key examples include:
Table 1: Structural and Physicochemical Comparison
*Hypothetical properties extrapolated from analogs; †Estimated based on thioether-containing analogs ; ‡Predicted from sulfonyl/thioether analogs .
Key Differences and Implications
Halogen Substitution
- Fluorine Position: The 2-fluorophenyl group in the target compound may induce steric hindrance compared to the 4-fluorophenyl analog .
- Chlorine vs. Fluorine : The dichlorophenyl analog has higher molecular weight and lipophilicity due to chlorine’s larger atomic radius and electronegativity. This may improve membrane permeability but reduce solubility.
Sulfanyl vs. Sulfonyl Groups
- However, the thioether’s lower oxidation state may enhance metabolic stability compared to sulfonyl derivatives.
Acidity and Solubility
- The target compound’s predicted pKa (~3.0–3.5) is higher than the sulfonyl analog’s 2.35 , suggesting reduced ionization at physiological pH and possibly lower aqueous solubility. This contrasts with the dichlorophenyl analog’s pKa of 3.65 , which may favor slightly better solubility in basic environments.
Biological Activity
2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid, with the chemical formula C10H10FNO3S and CAS number 412923-01-4, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 243.26 g/mol
- IUPAC Name : 2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetic acid
- Appearance : Powder
- Storage Conditions : Room temperature
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly regarding its anticancer and antimicrobial properties.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar compounds show effectiveness against both Gram-positive and Gram-negative bacteria, attributed to the presence of electron-withdrawing groups that enhance their antibacterial activity.
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacteria Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound D | E. coli | 93.7 | Bacteriostatic |
| Compound E | S. aureus | 46.9 | Bactericidal |
| Compound F | Pseudomonas aeruginosa | 7.8 | Antifungal |
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes crucial for cancer cell survival.
- Interaction with Cellular Targets : The presence of specific functional groups facilitates interactions with proteins involved in apoptosis and cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with sulfanyl groups can induce oxidative stress in target cells.
Case Studies
Recent studies have highlighted the effectiveness of structurally similar compounds in preclinical models:
-
Study on Thiazole Derivatives :
- Researchers evaluated a series of thiazole derivatives for their anticancer properties against colon carcinoma cells (HCT-15). The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating a strong potential for further development.
-
Antimicrobial Evaluation :
- A study assessed various sulfanyl-containing compounds against multi-drug resistant bacterial strains, revealing that certain modifications increased their efficacy significantly compared to existing antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
